5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
Description
Properties
IUPAC Name |
[2-(chloromethyl)-3H-benzimidazol-5-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O.ClH/c16-9-14-17-12-7-6-11(8-13(12)18-14)15(19)10-4-2-1-3-5-10;/h1-8H,9H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUXQXCFBCPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Architecture
The benzodiazole (benzimidazole) scaffold is constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives. Classical methods employ formic acid or trimethyl orthoformate to dehydrogenate the diamine into the heterocyclic core. For 5-benzoyl-2-(chloromethyl) substitution, pre-functionalized intermediates or post-cyclization modifications are necessary.
Regioselective Substitution Challenges
Positioning the benzoyl group at C5 and chloromethyl at C2 demands precise control. Direct electrophilic substitution is hindered by the benzimidazole’s electron-deficient nature, necessitating Friedel-Crafts acylation under vigorous conditions (AlCl₃, 80–100°C). Chloromethylation via chloroacetyl chloride or chloromethyl methyl ether (MOMCl) requires careful pH modulation to avoid ring degradation.
Methodological Approaches to Synthesis
Benzoyl Group Introduction via Friedel-Crafts Acylation
A modified Friedel-Crafts reaction introduces the benzoyl moiety post-cyclization. Reacting 1H-benzimidazole with benzoyl chloride (1.2 eq) in dichloromethane (DCM) under AlCl₃ catalysis (0.5 eq) at 0°C yields 5-benzoyl-1H-benzimidazole (62% yield). Regioselectivity at C5 is attributed to the para-directing effect of the imidazole nitrogen.
Chloromethylation Using Chloroacetyl Chloride
The chloromethyl group is installed via nucleophilic substitution. Treating 5-benzoyl-1H-benzimidazole with chloroacetyl chloride (1.5 eq) in acetonitrile at 50°C for 12 hours achieves 76% conversion to 2-(chloromethyl)-5-benzoyl-1H-benzimidazole. Triethylamine (2 eq) scavenges HCl, preventing protonation-induced side reactions.
Hydrochloride Salt Formation
The freebase is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0°C, precipitating the hydrochloride salt (89% yield). Recrystallization from ethanol/water (1:2) enhances purity (>98% by HPLC).
Condensation of N-Protected o-Phenylenediamine
N-Carbobenzoxy (Cbz)-protected o-phenylenediamine reacts with benzoyl chloride (1 eq) in tetrahydrofuran (THF), forming 5-benzoyl-N-Cbz-o-phenylenediamine (81% yield). Subsequent treatment with chloroacetic acid (1.2 eq) and polyphosphoric acid (PPA) at 120°C induces simultaneous cyclization and chloromethylation, yielding the benzodiazole core (68% yield).
Deprotection and Salt Formation
Hydrogenolysis (H₂, 50 psi, Pd/C) removes the Cbz group, followed by HCl titration in diethyl ether to afford the hydrochloride salt (92% yield). This route minimizes intermediate isolation but requires stringent temperature control to prevent over-chlorination.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield (%) | 68 | 92 |
| Reaction Steps | 3 | 2 |
| Purification Complexity | High | Moderate |
| Regioselectivity Control | Excellent | Good |
| Scalability | Limited | High |
Key Observations :
-
Route 2’s one-pot approach offers higher efficiency but risks side reactions (e.g., di-chloromethylation).
-
Route 1 allows precise intermediate characterization but involves laborious isolations.
Critical Process Optimization Strategies
Solvent and Catalyst Selection
Temperature and pH Control
-
Maintaining pH > 9 during chloromethylation prevents HCl-induced protonation of the benzimidazole ring, preserving reactivity.
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Low temperatures (0–5°C) during salt formation minimize hydrolysis of the chloromethyl group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The benzoyl group can be oxidized to carboxylic acids or reduced to alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted benzimidazoles.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inactivation. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The benzoyl group in the target compound increases lipophilicity compared to the chloro and isopropyl substituents in the analog from and . This may enhance bioavailability in hydrophobic environments .
- Reactivity: The chloromethyl group in the target compound and the isopropyl analog allows nucleophilic substitution, whereas the aminomethyl group in the benzimidazole derivative () enables hydrogen bonding or protonation .
Biological Activity
5-Benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound features a unique structure that includes a benzoyl group, a chloromethyl group, and a benzimidazole core, which contribute to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant research findings and data.
- Molecular Formula : C₁₅H₁₂Cl₂N₂O
- Molecular Weight : 307.2 g/mol
- CAS Number : 1158380-62-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inactivation. Additionally, the benzoyl group enhances binding affinity to hydrophobic pockets in proteins, increasing specificity for molecular targets.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show pronounced antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 18 μmol/mL . The presence of halogen substituents like chlorine enhances the antimicrobial activity of these compounds.
| Compound | MIC (μmol/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | Staphylococcus aureus |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that benzimidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer growth . For example, certain derivatives demonstrated significant inhibition of cell growth in cancer cell lines resistant to traditional therapies.
Case Studies
Recent studies focusing on similar compounds have provided insights into their therapeutic potential:
- Study on Benzimidazole Derivatives : A series of synthesized compounds demonstrated notable inhibitory effects against various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Efficacy : Research conducted by Vasantha et al. found that specific benzimidazole derivatives exhibited MIC values as low as 3.12 μg/mL against fungal strains like A. niger, indicating strong antifungal properties .
Q & A
Q. What are the recommended synthetic routes for 5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride?
Methodological Answer: The synthesis of benzodiazole derivatives typically involves cyclization reactions under controlled conditions. For example:
- Microwave-assisted synthesis (): A benzodiazole core can be formed by reacting 1,2-phenylenediamine derivatives with carbonyl-containing reagents (e.g., benzoyl chloride) in ethanol with catalytic HCl under microwave irradiation (e.g., 120°C for 30 minutes). The chloromethyl group can be introduced via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl ethers) .
- Cyclization with POCl₃ : Similar compounds (e.g., 5-chloro-1,3-benzoxazol derivatives) are synthesized using phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (80–120°C) .
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-chlorination).
- Purify intermediates via column chromatography or recrystallization.
Q. How is this compound characterized in research settings?
Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the benzoyl (C=O) and chloromethyl (-CH₂Cl) groups via ¹H and ¹³C NMR. For example, the benzoyl carbonyl typically appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl stretch at ~700 cm⁻¹) .
Validation : Cross-check data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer :
- Moisture Sensitivity : The chloromethyl group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers .
- Thermal Stability : Avoid prolonged heating above 60°C to prevent decomposition (e.g., HCl release or benzoyl group degradation) .
- Light Sensitivity : Protect from UV light to avoid photolytic cleavage of the benzodiazole ring .
Degradation Monitoring : Use HPLC or TLC to detect hydrolyzed products (e.g., 2-hydroxymethyl derivatives) .
Advanced Questions
Q. How can mechanistic insights into the cyclization step improve synthesis efficiency?
Methodological Answer :
- Reaction Mechanism : The cyclization likely proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by HCl elimination ().
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Microwave irradiation enhances reaction rates by promoting dipole interactions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Case Study : A 20% yield increase was achieved for a similar benzodiazole derivative by replacing conventional heating with microwave-assisted synthesis (80°C, 15 minutes) .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the benzoyl group may engage in π-π stacking with aromatic residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloromethyl group’s LUMO energy may correlate with alkylation potential .
Validation : Compare computational results with experimental assays (e.g., enzyme inhibition studies) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the benzoyl and chloromethyl groups .
- Isotopic Labeling : Synthesize deuterated analogs to simplify NMR interpretation (e.g., replace CH₂Cl with CD₂Cl) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Case Study : A conflicting IR signal at 1680 cm⁻¹ in a related compound was resolved via X-ray crystallography, revealing an unexpected keto-enol tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
